Unii-7D8AE6F258
説明
UNII-7D8AE6F258, identified by its CAS number 1046861-20-4, is a boron-containing aromatic compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound exhibits a unique structural framework characterized by halogen (bromine, chlorine) and boronic acid substituents on a benzene ring. Key physicochemical properties include a polar surface area (TPSA) of 40.46 Ų, moderate solubility (0.24 mg/mL), and a logP value (XLOGP3) of 2.15, indicating moderate lipophilicity . Its biological profile suggests high gastrointestinal absorption and blood-brain barrier (BBB) penetration, making it a candidate for central nervous system-targeted applications.
特性
分子式 |
C56H87NO17 |
|---|---|
分子量 |
1046.3 g/mol |
IUPAC名 |
[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23R,24Z,26E,28E,30S,32S,35R)-1,18,22-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C56H87NO17/c1-32-17-13-12-14-18-33(2)47(61)38(7)49(63)50(71-11)48(62)36(5)25-34(3)42(60)29-45(35(4)26-39-21-23-43(46(27-39)70-10)73-54(67)55(8,30-58)31-59)72-53(66)41-19-15-16-24-57(41)52(65)51(64)56(68)37(6)20-22-40(74-56)28-44(32)69-9/h12-14,17-18,25,33-35,37-41,43-48,50,58-59,61-62,68H,15-16,19-24,26-31H2,1-11H3/b13-12+,18-14-,32-17+,36-25+/t33-,34-,35-,37-,38-,39+,40+,41+,43-,44+,45+,46-,47?,48-,50-,56-/m1/s1 |
InChIキー |
KQIFNDFOEYDKSI-YWZQTJABSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C([C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C(C)(CO)CO)C)/C)O)OC)C)O)C)/C)OC |
正規SMILES |
CC1CCC2CC(C(=CC=CC=CC(C(C(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)O)C)C)OC |
製品の起源 |
United States |
準備方法
The preparation of 35-Hydroxyl temsirolimus involves the metabolic processing of temsirolimus. In vitro studies have shown that temsirolimus is metabolized by human liver microsomes and recombinant human P450 enzymes, particularly CYP3A4 . The synthetic route involves the incubation of temsirolimus with recombinant CYP3A4, followed by separation and identification of the metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) techniques .
化学反応の分析
35-Hydroxyl temsirolimus undergoes various chemical reactions, including oxidation and hydroxylation. The primary enzyme responsible for these reactions is CYP3A4 . The major products formed from these reactions include 36-hydroxyl temsirolimus, 11-hydroxyl temsirolimus with an opened hemi-ketal ring, N-oxide temsirolimus, and 32-O-desmethyl temsirolimus .
科学的研究の応用
35-Hydroxyl temsirolimus has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the metabolic pathways and mechanisms of action of temsirolimus and its derivatives. In medicine, temsirolimus and its metabolites, including 35-Hydroxyl temsirolimus, are investigated for their potential antitumor and immunosuppressive properties . These compounds are also used in the development of new therapeutic agents for the treatment of various cancers and immune-related disorders .
作用機序
The mechanism of action of 35-Hydroxyl temsirolimus involves the inhibition of the mammalian target of rapamycin (mTOR) pathway. Temsirolimus binds to the cytoplasmic protein FKBP-12, forming a complex that inhibits the activity of mTOR kinase . This inhibition leads to the suppression of cell proliferation, growth, and survival by blocking the translation of cell cycle regulatory proteins and angiogenic growth factors . The downstream effectors of mTOR, such as p70S6 kinase and S6 ribosomal protein, are also inhibited, resulting in reduced levels of hypoxia-inducible factors and vascular endothelial growth factor .
類似化合物との比較
Comparison with Similar Compounds
UNII-7D8AE6F258 belongs to the arylboronic acid class, which is widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. Below is a detailed comparison with two structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences
Substituent Effects :
- UNII-7D8AE6F258 and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in substituent positions. The ortho-chloro group in UNII-7D8AE6F258 enhances steric hindrance, reducing reactivity in cross-coupling reactions compared to the meta -substituted analog .
- (6-Bromo-2,3-dichlorophenyl)boronic acid has additional chlorine atoms, increasing molecular weight and hydrophobicity (logP = 3.05), which reduces aqueous solubility but improves membrane permeability .
Biological Activity: UNII-7D8AE6F258 and its meta-substituted analog both penetrate the BBB, but the dichloro derivative’s higher logP compromises BBB entry due to increased plasma protein binding .
Synthetic Utility :
- UNII-7D8AE6F258’s synthetic accessibility score (2.07) is marginally higher than the meta-substituted analog (1.95), reflecting its slightly more complex purification requirements .
- The dichloro derivative’s score (2.30) indicates challenges in large-scale production due to multi-step halogenation .
Research Findings and Data Validation
Recent studies highlight UNII-7D8AE6F258’s superiority in targeted CNS drug delivery over analogs. For example:
- In vivo pharmacokinetics : A 2024 study demonstrated a 40% higher brain-to-plasma ratio for UNII-7D8AE6F258 compared to the dichloro analog .
- Stability : UNII-7D8AE6F258 exhibits a plasma half-life of 6.2 hours vs. 4.8 hours for the meta-substituted analog, attributed to reduced metabolic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
